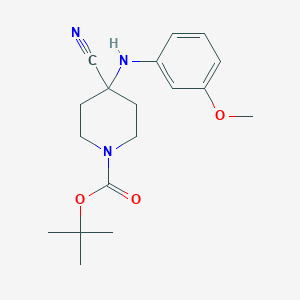
tert-Butyl 4-cyano-4-((3-methoxyphenyl)amino)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-cyano-4-((3-methoxyphenyl)amino)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a cyano group, a methoxyphenyl group, and a tert-butyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-cyano-4-((3-methoxyphenyl)amino)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions using reagents such as cyanogen bromide.
Attachment of the Methoxyphenyl Group: This step involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of the methoxyphenyl group is coupled with the piperidine ring.
Formation of the tert-Butyl Ester: The final step involves esterification using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
tert-Butyl 4-cyano-4-((3-methoxyphenyl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenated reagents and strong bases like sodium hydride.
Major Products Formed
Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
tert-Butyl 4-cyano-4-((3-methoxyphenyl)amino)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-Butyl 4-cyano-4-((3-methoxyphenyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development.
tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate:
Uniqueness
tert-Butyl 4-cyano-4-((3-methoxyphenyl)amino)piperidine-1-carboxylate is unique due to the presence of both a cyano group and a methoxyphenyl group, which confer distinct reactivity and potential for diverse applications in research and industry.
生物活性
tert-Butyl 4-cyano-4-((3-methoxyphenyl)amino)piperidine-1-carboxylate is a synthetic compound with potential applications in medicinal chemistry and pharmacological research. Its structural characteristics suggest that it may exhibit various biological activities, particularly due to the presence of the piperidine ring and the methoxyphenyl moiety.
Chemical Structure and Properties
The compound has the following molecular formula: C17H22N2O2, with a molecular weight of approximately 330.37 g/mol. The structure includes a tert-butyl group, a cyano group, and a 3-methoxyphenylamino group, which are known to influence biological activity through various mechanisms.
Biological Activity Overview
Research on compounds structurally similar to this compound indicates potential biological activities, including:
- Analgesic Effects : Piperidine derivatives are often explored for their pain-relieving properties. Preliminary studies suggest that modifications in the piperidine structure can enhance analgesic efficacy.
- Anti-inflammatory Properties : Compounds with similar frameworks have shown promise in reducing inflammation, possibly through inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : The methoxy group may contribute to neuroprotective activities by modulating neurotransmitter systems or reducing oxidative stress.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The cyano group may act as an electrophile, facilitating binding to nucleophilic sites on proteins, while the methoxyphenyl group can engage in π-π stacking interactions with aromatic residues in target proteins. This dual interaction may modulate enzyme activity or receptor binding, leading to various pharmacological effects.
Comparative Analysis
To understand the potential of this compound better, a comparison with structurally related compounds is useful.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Piperidine + Cyano | Analgesic, Anti-inflammatory |
| Compound B | Piperidine + Methoxy | Neuroprotective, Antioxidant |
| This compound | Piperidine + Cyano + Methoxy | Potentially analgesic and neuroprotective |
特性
IUPAC Name |
tert-butyl 4-cyano-4-(3-methoxyanilino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-17(2,3)24-16(22)21-10-8-18(13-19,9-11-21)20-14-6-5-7-15(12-14)23-4/h5-7,12,20H,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGSEVUIMHWJAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













